molecular formula C12H7ClN2O3 B1421751 2-Chloro-5-(3-nitrobenzoyl)pyridine CAS No. 1187169-55-6

2-Chloro-5-(3-nitrobenzoyl)pyridine

Cat. No. B1421751
CAS RN: 1187169-55-6
M. Wt: 262.65 g/mol
InChI Key: VKKHOESPYDIQIJ-UHFFFAOYSA-N
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Description

“2-Chloro-5-(3-nitrobenzoyl)pyridine” is a chemical compound with the molecular formula C12H7ClN2O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of substituted pyridines, such as “2-Chloro-5-(3-nitrobenzoyl)pyridine”, can be achieved via a ring cleavage methodology reaction. This involves the remodeling of 3-formyl (aza)indoles/benzofurans . Another method for preparing 2-chloro-5-nitropyridine involves synthesizing 2-amino-5-nitropyridine, then synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(3-nitrobenzoyl)pyridine” can be analyzed using various spectroscopic techniques. The optimized bond lengths, bond angles, and dihedral angles of the compound can be calculated using ab-initio Hartree–Fock and Density functional method (B3LYP/B3PW91) employing the 6-31+G (d,p), and 6-311++G (d,p) basis sets .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The synthesis and crystal structure of related compounds have been a focus in research. For example, a study explored the synthesis and crystal structure of a silver(I) complex, showcasing the coordination of pyridine N atoms and a nitrobenzoate ligand, revealing its cytotoxic properties (Wang & Shi, 2011).
  • X-ray Mapping : Another research involved the crystal structure determination of a related compound, 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, using powder diffraction techniques, highlighting the planar structure of the heterocycles and the extensive system of intramolecular and intermolecular contacts (Rybakov et al., 2001).

Chemical Reactions and Applications

  • Functionalizing Strategies : Studies have developed alternative strategies for functionalizing related compounds, such as 2-chloro-3-nitroimidazo[1,2-a]pyridine, demonstrating the importance of the nitro group in facilitating chlorine displacement and enabling the creation of diverse products derived from imidazo[1,2-a]pyridine (Bazin et al., 2013).
  • Molecular Salts and Cocrystals : Research on 2-chloro-4-nitrobenzoic acid, a similar compound, has focused on synthesizing molecular salts with pyridyl and benzoic acid derivatives, revealing the importance of halogen bonds in crystal structures (Oruganti et al., 2017).
  • Polymer Synthesis : The compound has also been used in synthesizing novel pyridine-based ether ester diamines, leading to the creation of thermally stable polymers (Mehdipour‐Ataei et al., 2004).

Biological Activity and Drug Synthesis

  • Antiprotozoal Activity : Studies have explored the synthesis of pyridine thioaryl ethers derived from 2-chloro-5-nitropyridine, demonstrating significant antiprotozoal activity, suggesting potential medicinal applications (Fetisov et al., 2021).
  • Facile Drug Synthesis Routes : Research has also investigated facile synthetic routes for antineoplastic drugs using intermediates derived from pyridine-1-oxide and 1-iodo-3-nitrobenzene, highlighting the potential for efficient drug synthesis (Cao et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-5-nitrobenzoic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the research and development of “2-Chloro-5-(3-nitrobenzoyl)pyridine” and similar compounds could involve the synthesis of substituted pyridines with diverse functional groups. These compounds are important structural motifs found in numerous bioactive molecules, and there is a need for robust methods allowing the selective introduction of multiple functional groups .

properties

IUPAC Name

(6-chloropyridin-3-yl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O3/c13-11-5-4-9(7-14-11)12(16)8-2-1-3-10(6-8)15(17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKHOESPYDIQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-nitrobenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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